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Compound of Interest

4-bromo-N-cyclohexylpyrimidin-2-
Compound Name:
amine

Cat. No.: B596306

Disclaimer: This technical guide provides a comprehensive overview of the molecular structure,
predicted properties, and potential synthetic and biological relevance of 4-bromo-N-
cyclohexylpyrimidin-2-amine. It is important to note that while extensive searches have been
conducted, specific experimental data for this compound, including detailed synthesis
protocols, spectroscopic analyses (NMR, IR, MS), and biological activity, are not readily
available in the public domain. Therefore, the information presented herein is largely based on
established chemical principles and data from structurally related compounds. This guide is
intended for researchers, scientists, and drug development professionals as a foundational
resource for further investigation.

Core Molecular Structure and Properties

4-bromo-N-cyclohexylpyrimidin-2-amine is a heterocyclic organic compound featuring a
pyrimidine ring substituted with a bromine atom at the 4-position and a cyclohexylamino group
at the 2-position.

Molecular Structure:
Caption: 2D structure of 4-bromo-N-cyclohexylpyrimidin-2-amine.

Physicochemical Properties:
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The following table summarizes the known and predicted physicochemical properties of 4-
bromo-N-cyclohexylpyrimidin-2-amine.

Property Value Source

CAS Number 1269292-88-7 Vendor Information
Molecular Formula C10H14BrNs Calculated
Molecular Weight 256.15 g/mol Calculated
Appearance Solid (predicted)

Melting Point Not available

Boiling Point 375.1 £ 34.0 °C at 760 mmHg Predicted

Insoluble in water; soluble in

Solubility most organic solvents General chemical knowledge
(predicted)
pKa Not available

Proposed Synthetic Pathway

While a specific experimental protocol for the synthesis of 4-bromo-N-cyclohexylpyrimidin-2-
amine has not been identified in the literature, a plausible synthetic route can be proposed
based on established pyrimidine chemistry. A common method for the synthesis of 2,4-
disubstituted pyrimidines involves the sequential nucleophilic aromatic substitution (SNAr) of a
dihalopyrimidine precursor.

A likely starting material is 2,4-dibromopyrimidine. The reaction would proceed via a two-step
process where the first substitution with cyclohexylamine is followed by the inherent presence
of the second bromine. The greater reactivity of the C4 position in 2,4-dihalopyrimidines
towards nucleophilic attack would likely necessitate a strategic approach to achieve the desired
2-amino-4-bromo substitution pattern. However, a direct reaction with cyclohexylamine could
potentially lead to a mixture of products.

A more controlled synthesis could involve the reaction of 2-amino-4-chloropyrimidine with
cyclohexylamine, followed by bromination, or the reaction of 2,4-dichloropyrimidine with one
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equivalent of cyclohexylamine at a controlled temperature to favor substitution at the 2-position,
though C4 substitution is generally favored.

Hypothetical Synthetic Workflow:

4-bromo-N-cyclohexylpyrimidin-2-amine

Click to download full resolution via product page
Caption: Plausible synthetic workflow for 4-bromo-N-cyclohexylpyrimidin-2-amine.

Predicted Spectroscopic Data

Without experimental data, we can predict the characteristic signals that would be expected in
the 'H NMR, 3C NMR, IR, and Mass Spectra of 4-bromo-N-cyclohexylpyrimidin-2-amine
based on its structure.

Predicted *H NMR:

Chemical Shift . . .
Multiplicity Integration Assignment

(ppm)

~8.0 d 1H Pyrimidine H-6

~6.5 d 1H Pyrimidine H-5

~5.5 brs 1H N-H
Cyclohexyl C-H (alpha

~3.8 m 1H Y Y (el
to NH)

1.0-2.0 m 10H Cyclohexyl CH2

Predicted 3C NMR:
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Chemical Shift (ppm) Assighment

~162 Pyrimidine C-2
~160 Pyrimidine C-4
~158 Pyrimidine C-6
~105 Pyrimidine C-5

~50 Cyclohexyl C-1

~33 Cyclohexyl C-2, C-6
~25 Cyclohexyl C-3, C-5
~24 Cyclohexyl C-4

Predicted IR Spectroscopy:

Wavenumber (cm~12) Vibration

3300-3400 N-H stretch

2850-2950 C-H stretch (aliphatic)

1550-1600 C=N, C=C stretch (pyrimidine ring)
1200-1300 C-N stretch

500-600 C-Br stretch

Predicted Mass Spectrometry (El):

The mass spectrum would be expected to show a molecular ion peak [M]* and a [M+2]* peak

of similar intensity, which is characteristic of a compound containing one bromine atom.

Fragmentation would likely involve the loss of the cyclohexyl group or the bromine atom.
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miz Fragment

255/257 [C10H14BrNs]* (Molecular lon)
174/176 [M - CeH11]*

172 [M - Br]*

83 [CeH11]*

Potential Biological Activity and Signhaling Pathways

The pyrimidine scaffold is a well-established "privileged structure” in medicinal chemistry,
frequently found in molecules targeting a wide range of biological targets.[1] In particular, 2-
aminopyrimidine derivatives are known to act as hinge-binding motifs for various protein
kinases.[1] Kinases are key regulators of cellular signaling pathways, and their dysregulation is
implicated in numerous diseases, most notably cancer.

Given the structural features of 4-bromo-N-cyclohexylpyrimidin-2-amine, it is plausible that
this compound could exhibit inhibitory activity against one or more protein kinases. The N-
cyclohexyl group could occupy a hydrophobic pocket in the kinase active site, while the 2-
aminopyrimidine core forms hydrogen bonds with the hinge region of the enzyme. The bromine
atom at the 4-position can participate in halogen bonding, potentially enhancing binding affinity
and selectivity.

Hypothetical Kinase Inhibition Signaling Pathway:
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Caption: Hypothetical inhibition of a kinase signaling pathway.

Conclusion

4-bromo-N-cyclohexylpyrimidin-2-amine is a molecule of interest due to its pyrimidine core,
a scaffold with proven importance in medicinal chemistry. While specific experimental data is
currently lacking, this guide provides a theoretical framework for its structure, properties,
synthesis, and potential biological activity. The predictions outlined here can serve as a
valuable starting point for researchers interested in synthesizing and evaluating this compound
for its potential as a therapeutic agent, particularly in the area of kinase inhibition. Further
experimental investigation is required to validate these predictions and fully elucidate the
chemical and biological profile of this compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 717 Tech Support


https://www.benchchem.com/product/b596306?utm_src=pdf-custom-synthesis
https://www.benchchem.com/pdf/Comparative_Analysis_of_the_Biological_Activity_of_4_Bromopyrimidin_2_yl_cyclopentylamine_and_Other_Pyrimidine_Derivatives.pdf
https://www.benchchem.com/product/b596306#4-bromo-n-cyclohexylpyrimidin-2-amine-molecular-structure
https://www.benchchem.com/product/b596306#4-bromo-n-cyclohexylpyrimidin-2-amine-molecular-structure
https://www.benchchem.com/product/b596306#4-bromo-n-cyclohexylpyrimidin-2-amine-molecular-structure
https://www.benchchem.com/product/b596306#4-bromo-n-cyclohexylpyrimidin-2-amine-molecular-structure
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b596306?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b596306?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

